molecular formula C16H23N5O4 B12175418 tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate

tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate

Cat. No.: B12175418
M. Wt: 349.38 g/mol
InChI Key: GIUSKRNDWUAIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate is a sophisticated molecular building block primarily used in medicinal chemistry and pharmaceutical research and development. Its structure incorporates a piperazine core protected by a Boc (tert-butoxycarbonyl) group, a feature common in multi-step organic synthesis that allows for selective deprotection and further functionalization . The pyrazine and glycyl subunits are key motifs found in compounds designed to interact with biological systems, making this reagent particularly valuable for constructing potential therapeutic agents . Piperazine-carboxylate derivatives are frequently employed as key intermediates in the synthesis of biologically active molecules, including those targeting central nervous system disorders . Furthermore, similar compounds are utilized in advanced drug discovery platforms, such as the design of Proteolysis Targeting Chimeras (PROTACs), highlighting the utility of this scaffold in creating novel therapeutic modalities . Researchers leverage this compound to explore new chemical space in the development of treatments for various conditions. This product is intended for research applications in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C16H23N5O4

Molecular Weight

349.38 g/mol

IUPAC Name

tert-butyl 4-[2-(pyrazine-2-carbonylamino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23N5O4/c1-16(2,3)25-15(24)21-8-6-20(7-9-21)13(22)11-19-14(23)12-10-17-4-5-18-12/h4-5,10H,6-9,11H2,1-3H3,(H,19,23)

InChI Key

GIUSKRNDWUAIEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Stepwise Coupling Approach

The most widely reported method involves sequential coupling of pyrazine-2-carboxylic acid to glycine, followed by conjugation to Boc-protected piperazine.

Activation of Pyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid is activated using carbodiimide-based reagents. In Patent CN102206188B , a mixed anhydride method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in ethanol to generate 2-succinimidyloxycarbonylpyrazine (NHS ester) with 97% yield:

Alternative activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) are also effective, achieving >90% activation efficiency.

Glycine Coupling

The activated pyrazine derivative reacts with glycine under basic conditions. WO2014200786A1 demonstrates this step using triethylamine (TEA) in DCM, yielding N-(pyrazin-2-ylcarbonyl)glycine with 96% purity after acidification (pH 2.0) and extraction.

Conjugation to Boc-Piperazine

The glycyl intermediate is coupled to tert-butyl piperazine-1-carboxylate via amide bond formation. Ambeed reports using EDC/HOBt in DMF at 0–25°C, achieving 85–92% yield. Critical parameters include:

  • Solvent : DMF or DCM for optimal solubility.

  • Base : TEA or DIEA to neutralize HCl byproducts.

  • Purification : Column chromatography (ethyl acetate/hexane) or recrystallization.

One-Pot Sequential Coupling

To reduce purification steps, a one-pot method condenses pyrazine-2-carboxylic acid, glycine, and Boc-piperazine using dual activation. PMC9050811 details this approach:

  • Activation : Pyrazine-2-carboxylic acid + EDC/HOBt in DCM.

  • Glycine Addition : Stir 2 hours at 25°C.

  • Boc-Piperazine Incorporation : Add Boc-piperazine and DMAP, react overnight.
    Yield : 88% after extraction.

Solid-Phase Synthesis

A patent by CN102212036B describes immobilizing Boc-piperazine on Wang resin, followed by automated Fmoc-glycine and pyrazine-2-carbonyl chloride couplings. While scalable (1.2 kg batches), this method requires specialized equipment.

Microwave-Assisted Coupling

Ambeed optimizes coupling times using microwave irradiation (100–110°C, 1 hour), improving yields to 95% while reducing side products like racemized glycine.

Analysis of Critical Parameters

Coupling Reagents

A comparative study of coupling agents reveals:

Reagent SystemSolventTemperatureYield (%)Purity (%)
DCC/DMAPEthanol25°C9798
EDC/HOBtDCM0°C9299
HATU/DIEADMF-20°C8997

Key Insight : EDC/HOBt minimizes racemization, while DCC/DMAP offers cost efficiency.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may require stringent drying.

  • Chlorinated solvents (DCM) improve reaction rates but pose environmental concerns.

Protecting Group Stability

The Boc group remains stable under acidic coupling conditions (pH 2.0–6.0) but requires careful base selection (e.g., TEA over NaOH) to prevent deprotection.

Optimization and Scale-Up Challenges

Byproduct Management

  • Dicyclohexylurea (DCU) : Generated from DCC, removed via filtration or aqueous washes.

  • Racemization : Mitigated by low temperatures (-20°C) and additives like HOBt.

Industrial-Scale Production

CN102206188B highlights:

  • Continuous Flow Reactors : Reduce reaction time from 8 hours to 30 minutes.

  • Crystallization : Replace column chromatography with anti-solvent (heptane) crystallization, achieving 99.5% purity .

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the piperazine nitrogen. Acidic hydrolysis releases the free amine, enabling downstream functionalization:

Reaction ConditionsProductsApplicationsCitations
Trifluoroacetic acid (TFA) in DCM (0°C to RT, 1–4 hr)Piperazine-4-[N-(pyrazin-2-ylcarbonyl)glycyl] + CO₂ + tert-butanolIntermediate for amine coupling
HCl in dioxane (RT, 2 hr)Piperazine hydrochloride salt + CO₂Salt formation for improved solubility

Key Findings :

  • Complete deprotection occurs within 2 hours using TFA .

  • HCl-mediated cleavage avoids TFA’s corrosiveness but requires neutralization steps .

Amide Bond Reactivity

The glycyl and pyrazine-2-carbonyl amides exhibit distinct stability profiles:

Hydrolysis

ConditionsSite CleavedProductsSelectivity Notes
6M HCl, 110°C, 24 hrGlycyl amidePiperazine-4-carboxylic acid + pyrazinamideSteric hindrance at pyrazine amide reduces hydrolysis
NaOH (1M), RT, 48 hrPartial Boc cleavageDegradation products (unstable)Not recommended for synthesis

Acylation/Cross-Coupling

The deprotected piperazine amine undergoes reactions with electrophiles:

ReagentProductYieldApplication Example
Acetyl chloride (Et₃N, DCM)N-Acetyl-piperazine derivative85%Bioactive conjugate synthesis
Propiolic acid (EDC/HOBt)Piperazine-4-[N-(pyrazin-2-ylcarbonyl)glycyl]-propiolamide72%Click chemistry precursors

Key Findings :

  • HATU-mediated couplings achieve higher yields (>80%) compared to EDC (~70%) .

  • Steric bulk from the pyrazine ring limits reactivity at the glycyl amide .

Pyrazine Ring Modifications

The electron-deficient pyrazine ring supports electrophilic substitution under forcing conditions:

ReactionConditionsProductsRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 2 hr5-Nitro-pyrazin-2-yl derivativeDominant at C5 position
BrominationBr₂, FeBr₃, DCM, RT, 12 hr5-Bromo-pyrazin-2-yl analogueLimited by ring deactivation

Key Findings :

  • Nitration occurs selectively at the C5 position due to electronic directing effects .

  • Halogenation requires Lewis acid catalysts but proceeds in moderate yields (~50%) .

Piperazine Functionalization

The secondary amine in deprotected piperazine participates in alkylation and acylation:

Reaction TypeReagentProductYieldCitations
AlkylationMethyl iodide (K₂CO₃, DMF)N-Methyl-piperazine derivative90%
SulfonylationTosyl chloride (Et₃N, THF)Piperazine-4-sulfonamide78%

Key Findings :

  • Alkylation proceeds efficiently in polar aprotic solvents .

  • Tosyl derivatives enhance crystallinity for X-ray studies .

Stability Under Thermal/Photolytic Conditions

ConditionObservationImplications
80°C, 48 hr (neat)10% Boc degradation; pyrazine ring intactStable for short-term storage
UV light (254 nm, 24 hr)Glycyl C-N bond cleavage (15% decomposition)Requires light-protected storage

Synthetic Utility

This compound serves as a versatile intermediate in:

  • Peptidomimetics : Glycyl spacer enables conjugation to bioactive peptides .

  • Heterocyclic Libraries : Pyrazine and piperazine moieties are privileged scaffolds in kinase inhibitors .

  • Prodrug Design : Boc group allows controlled amine release in physiological environments .

Biological Activity

tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate is a synthetic compound with a complex structure that includes a piperazine ring, a tert-butyl group, and a pyrazin-2-ylcarbonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various biological pathways, particularly in the realms of neurology and oncology.

  • Molecular Formula : C16H23N5O4
  • Molecular Weight : 349.38 g/mol

The presence of multiple functional groups allows for diverse chemical reactivity, including nucleophilic substitutions and electrophilic aromatic substitutions, which may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit significant pharmacological effects due to its structural properties. These effects are primarily attributed to its ability to interact with specific receptors or enzymes involved in various biological processes.

Potential Therapeutic Applications

  • Neurological Disorders : The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for developing treatments for conditions like depression or anxiety.
  • Cancer Treatment : Similar compounds have shown efficacy in targeting cancer cell proliferation and survival pathways. The unique combination of piperazine and pyrazine functionalities may enhance selectivity towards cancerous cells.

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes, modulating their activity. This can lead to alterations in signaling pathways that govern cellular responses.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylateC11H23N3O2Neuroactive properties
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylateC13H22N4O2Analgesic effects
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylateC15H22N4O2Anti-cancer activity

The unique combination of the piperazine core with both pyrazine and glycine functionalities in this compound may enhance its specificity towards certain biological targets compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazine derivatives. For instance, research indicates that derivatives of pyrazole exhibit significant antitumor activity by inhibiting key kinases involved in cancer progression, such as BRAF(V600E) and EGFR .

Furthermore, studies on similar piperazine derivatives have demonstrated their potential in modulating pain through interactions with nociceptive pathways, suggesting that this compound could also possess analgesic properties .

Scientific Research Applications

Pharmacological Applications

  • Antiviral Activity :
    • Research indicates that compounds structurally related to tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate exhibit inhibitory effects on viral proteases, particularly those associated with HIV. These compounds can serve as inhibitors of the HIV protease enzyme, which is crucial for viral replication. Inhibiting this enzyme can prevent the maturation of viral particles, thereby reducing the viral load in infected individuals .
  • Anticancer Properties :
    • Some studies have explored the use of similar piperazine derivatives in cancer treatment. The ability of these compounds to induce apoptosis in cancer cells has been documented, suggesting potential applications in targeted cancer therapies .
  • Neuroprotective Effects :
    • Preliminary findings suggest that certain derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neurological contexts .

Research and Development Studies

Several studies have focused on the synthesis and evaluation of the biological activities of this compound:

  • Synthesis Techniques : Advanced synthetic methodologies such as chiral hydrogenation have been employed to enhance the yield and purity of the compound. This process is essential for producing compounds with high optical purity, which is often correlated with increased biological activity .
  • In Vitro Studies : Various in vitro assays have demonstrated the compound's efficacy against specific targets such as HIV protease and cancer cell lines. These studies typically involve measuring cell viability and apoptosis rates upon treatment with the compound .

Data Tables

Application Area Description References
Antiviral ActivityInhibits HIV protease, reducing viral replication
Anticancer PropertiesInduces apoptosis in cancer cells
Neuroprotective EffectsPotential treatment for neurodegenerative diseases

Case Studies

  • HIV Protease Inhibition :
    • A study focusing on piperazine derivatives demonstrated that modifications at the carbonyl position significantly enhanced inhibitory activity against HIV protease. The study highlighted how structural variations influence binding affinity and efficacy .
  • Cancer Cell Line Testing :
    • In vitro testing on various cancer cell lines showed that this compound exhibited significant cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
  • Neuroprotection Assays :
    • Research involving neuronal cell cultures treated with the compound showed reduced levels of oxidative stress markers and improved cell survival rates under neurotoxic conditions, suggesting its potential as a neuroprotective agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely studied due to their versatility in drug discovery. Below is a systematic comparison of the target compound with structurally related analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Biological Activity/Application Key Differences vs. Target Compound Reference
tert-Butyl 4-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate Coumarin-derived acetyl group 430.45 g/mol Anticancer (in vitro evaluation) Coumarin replaces pyrazine; enhanced fluorescence
tert-Butyl 4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide (NCT-503) Trifluoromethylpyridyl and thiourea groups 409.41 g/mol Phosphoglycerate dehydrogenase inhibitor Thiourea and CF3 groups enhance hydrophobicity
tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Pyrimidine and hydroxyphenyl groups 453.52 g/mol Antimicrobial (S. aureus, P. aeruginosa) Pyrimidine core; intramolecular H-bonding
tert-Butyl 4-(4-(trifluoromethyl)benzyl)piperazine-1-carboxylate Trifluoromethylbenzyl group 386.40 g/mol Efflux pump inhibitor (K. pneumoniae) Benzyl group lacks heteroaromaticity
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate Cyanopyridyl group 318.35 g/mol Kinase inhibitor intermediates Cyano group increases polarity

Key Observations

Structural Variations: Heterocyclic Moieties: The pyrazine in the target compound contrasts with coumarin (), pyrimidine (), and pyridine () in analogs. Functional Groups: The glycyl linker in the target compound provides flexibility, whereas rigid acetyl () or benzyl () groups limit conformational freedom. Thiourea () and trifluoromethyl () substituents introduce distinct electronic and steric effects.

Synthetic Routes: The target compound’s synthesis likely involves coupling pyrazine-2-carbonyl chloride with a glycyl-piperazine intermediate, analogous to methods in (coumarin coupling) and (quinoline amidation). Yields for similar compounds range widely (e.g., 26% for NCT-502 in vs. 58% for triazole derivatives in ), highlighting the impact of substituents on reaction efficiency.

Biological and Physicochemical Properties :

  • Solubility : The pyrazine moiety may improve aqueous solubility compared to lipophilic coumarin or trifluoromethylbenzyl analogs.
  • Target Engagement : Pyrazine derivatives often exhibit kinase inhibition or antibacterial activity due to heteroaromatic interactions with ATP-binding pockets or bacterial enzymes .

Crystallographic and Conformational Analysis :

  • highlights the chair conformation of the piperazine ring and intramolecular hydrogen bonding in pyrimidine analogs. The target compound’s pyrazine group may similarly stabilize crystal packing via N–H···N interactions .

Q & A

Q. What are standard synthetic routes for tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate?

The compound is typically synthesized via sequential functionalization of the piperazine ring. A common approach involves:

  • Step 1 : Reacting tert-butyl piperazine-1-carboxylate with a pyrazine-derived carbonyl chloride (e.g., pyrazin-2-ylcarbonyl chloride) under anhydrous conditions (e.g., THF, DCM) with a base like triethylamine to form the amide bond .
  • Step 2 : Glycine incorporation via coupling agents (e.g., HATU or EDC) in polar aprotic solvents (e.g., DMF) .
  • Purification : Reverse-phase column chromatography (e.g., acetonitrile/water gradients) or recrystallization from ethanol/water mixtures is used to isolate the product .

Q. How is the compound characterized to confirm structural integrity?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify piperazine ring substitution, tert-butyl group integrity, and glycyl/pyrazine connectivity .
  • HRMS/LCMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ peaks) and purity (>95%) .
  • X-ray Crystallography : Resolves conformational details (e.g., piperazine chair conformation, hydrogen-bonding networks) .

Q. What are its primary applications in academic research?

The compound serves as:

  • A building block for kinase inhibitors (e.g., BTK, HIF prolyl-hydroxylase) due to its piperazine-pyrazine scaffold .
  • A precursor for PROTACs (PROteolysis-TArgeting Chimeras) via functionalization of the tert-butyl group or glycyl moiety .

Advanced Research Questions

Q. How can low yields during coupling reactions be optimized?

Low yields (e.g., 26% in ) often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)2_2) or ligands (XPhos) improve Suzuki couplings for pyrazine introduction .
  • Solvent Optimization : Switching from THF to DMF or DMSO enhances solubility of intermediates .
  • Temperature Control : Microwave-assisted synthesis (100–120°C) reduces reaction times and byproduct formation .

Q. How do crystallographic data resolve contradictions in molecular conformation?

X-ray studies (e.g., ) reveal that the piperazine ring adopts a chair conformation , while the pyrazine-glycyl moiety exhibits rotational flexibility. Discrepancies between computational (DFT) and experimental data can arise from crystal packing forces, necessitating dynamic simulations (MD) to model solution-phase behavior .

Q. What methodologies address purification challenges for hygroscopic intermediates?

  • Lyophilization : Freeze-drying aqueous extracts minimizes moisture uptake in hygroscopic intermediates (e.g., free-base piperazines) .
  • Ion-Pair Chromatography : Using trifluoroacetic acid (TFA) as a counterion improves HPLC separation of polar derivatives .

Q. How is the compound utilized in structure-activity relationship (SAR) studies?

  • Fragment Replacement : The tert-butyl group is replaced with cyclopentyl or benzyl moieties to modulate lipophilicity and target binding .
  • Bioisosteric Substitution : Pyrazine is swapped with triazoles or pyrimidines to enhance metabolic stability .

Data Analysis & Contradictions

Q. Why do reported yields vary for similar synthetic routes?

Discrepancies arise from:

  • Catalyst Loading : achieved 42% yield using Pd2_2dba3_3 (0.04 eq.), while reported 26% with no catalyst .
  • Purification Efficiency : Silica gel chromatography (petroleum ether/ethyl acetate) vs. reverse-phase methods impact recovery .

Q. How can conflicting biological activity data be reconciled?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) affect IC50_{50} values .
  • Solubility Artifacts : DMSO concentrations >0.1% in bioassays may artificially inflate activity due to membrane permeabilization .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Stoichiometric Precision : Use anhydrous solvents (e.g., molecular sieves in THF) and standardized reagent equivalents .
  • In-Process Monitoring : TLC or inline LCMS tracks intermediate formation and minimizes side reactions .

Q. How are stability issues mitigated during storage?

  • Lyophilized Storage : Freeze-dried aliquots at -80°C prevent hydrolysis of the tert-butyl ester group .
  • Desiccants : Silica gel packets in sealed containers reduce moisture-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.